molecular formula C18H14O5 B6421042 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid CAS No. 19360-59-9

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid

Cat. No.: B6421042
CAS No.: 19360-59-9
M. Wt: 310.3 g/mol
InChI Key: GIUJWNPOOTZOJL-UHFFFAOYSA-N
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Description

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions. This reaction forms the chromenone ring system.

    Introduction of the Acetic Acid Moiety: The chromenone intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at the 7-position of the chromenone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its chromenone core is known to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving chromenone derivatives.

Mechanism of Action

The mechanism of action of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of an acetic acid moiety.

    2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Contains a diethylcarbamate group instead of an acetic acid moiety.

Uniqueness

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable probe in biological studies.

Properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJWNPOOTZOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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